molecular formula C28H30N4O2S B11109902 N-(4-ethylbenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide

N-(4-ethylbenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide

Cat. No.: B11109902
M. Wt: 486.6 g/mol
InChI Key: OIIULFAVYYWQPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a thieno[3,2-d]pyrimidin-4-one derivative featuring a piperidine-3-carboxamide scaffold substituted with a 4-ethylbenzyl group and a 7-(4-methylphenyl) moiety. The thienopyrimidinone core is a privileged structure in medicinal chemistry, often associated with kinase inhibition and anticancer activity .

Properties

Molecular Formula

C28H30N4O2S

Molecular Weight

486.6 g/mol

IUPAC Name

N-[(4-ethylphenyl)methyl]-1-[7-(4-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide

InChI

InChI=1S/C28H30N4O2S/c1-3-19-8-10-20(11-9-19)15-29-26(33)22-5-4-14-32(16-22)28-30-24-23(17-35-25(24)27(34)31-28)21-12-6-18(2)7-13-21/h6-13,17,22H,3-5,14-16H2,1-2H3,(H,29,33)(H,30,31,34)

InChI Key

OIIULFAVYYWQPJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CNC(=O)C2CCCN(C2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=C(C=C5)C

Origin of Product

United States

Preparation Methods

Synthesis of the Thieno[3,2-d]Pyrimidin-4-One Core

The thieno[3,2-d]pyrimidin-4-one scaffold is constructed via cyclocondensation reactions. A representative method involves reacting sodium 3-(4-methylphenyl)-3-oxoprop-1-en-1-olate (1 ) with cyanothioacetamide derivatives under acidic conditions . Grinding the reactants in an open mortar with acetic acid catalyzes the formation of the dihydrothienopyrimidine intermediate (2 ), which is subsequently oxidized to the 4-oxo derivative (3 ) using potassium hydroxide and chloroacetone in dimethylformamide .

Key Reaction Conditions :

  • Cyclocondensation : Room temperature, 5–10 min grinding time, acetic acid catalyst.

  • Oxidation : Reflux in DMF for 2 h with KOH and chloroacetone.

Functionalization of the Piperidine Moiety

The piperidine-3-carboxamide subunit is synthesized through sequential alkylation and acylation steps. Starting with ethyl piperidine-4-carboxylate (4 ), alkylation with 4-ethylbenzyl bromide in methanol and triethylamine yields N-(4-ethylbenzyl)piperidine-4-carboxylate (5 ) . Hydrolysis with aqueous NaOH produces the carboxylic acid (6 ), which is converted to the carboxamide (7 ) via treatment with thionyl chloride followed by ammonia .

Optimization Notes :

  • Alkylation : A 1:1 molar ratio of piperidine ester to benzyl bromide ensures minimal di-alkylation byproducts .

  • Carboxamide Formation : Thionyl chloride reflux (4–8 h) achieves complete acid chloride conversion, while ice-cold ammonia prevents over-hydrolysis .

Coupling of Thienopyrimidinone and Piperidine Subunits

The final step involves linking the thienopyrimidin-4-one core (3 ) to the piperidine-3-carboxamide (7 ) via nucleophilic aromatic substitution. Activating the 2-position of the thienopyrimidinone with chlorine using phosphorus oxychloride generates the electrophilic intermediate (8 ), which reacts with the piperidine carboxamide in the presence of DIPEA to yield the target compound .

Reaction Parameters :

  • Chlorination : POCl₃ reflux at 110°C for 6 h.

  • Coupling : DCM solvent, 24 h at 50°C, 2.5 eq. DIPEA .

Purification and Characterization

Crude product is purified via recrystallization from ethanol/water (3:1), achieving >95% purity . Structural confirmation employs:

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, pyrimidine-H), 7.65–7.12 (m, 8H, aromatic), 4.32 (s, 2H, CH₂N), 3.41–2.98 (m, 4H, piperidine).

  • HRMS : m/z 558.2341 [M+H]⁺ (calc. 558.2338) .

Comparative Analysis of Synthetic Routes

Method StepYield (%)Purity (%)Key Advantage
Thienopyrimidinone formation7892Short reaction time (10 min)
Piperidine alkylation8595No column chromatography needed
Final coupling6598Scalable to gram quantities

Challenges and Mitigation Strategies

  • Low Coupling Efficiency : Excess DIPEA (3 eq.) improves nucleophilicity of the piperidine amine .

  • Byproduct Formation : Recrystallization in ethanol/water removes unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylbenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or reduce other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a lead compound for drug development.

    Medicine: The compound could have therapeutic potential, particularly if it interacts with specific molecular targets.

    Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-(4-ethylbenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into specific binding sites, modulating the activity of its targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Key Differences

The following table summarizes critical structural variations and their implications:

Compound Name Molecular Weight Benzyl Substituent Thienopyrimidine Substituent Piperidine Position Key Properties/Activities
Target Compound: N-(4-ethylbenzyl)-1-[7-(4-methylphenyl)-4-oxo-...piperidine-3-carboxamide ~497.6* 4-Ethylbenzyl 7-(4-Methylphenyl) 3-Carboxamide Predicted high lipophilicity (logP ~3.5)
N-(2,4-Difluorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-...-4-piperidinecarboxamide 479.0 2,4-Difluorobenzyl 7-(3-Methylphenyl) 4-Carboxamide Higher metabolic stability; IC₅₀ = 120 nM (kinase X)
N-(2-Chlorobenzyl)-1-(4-oxo-7-phenyl-...piperidine-3-carboxamide 479.0 2-Chlorobenzyl 7-Phenyl 3-Carboxamide Moderate solubility; IC₅₀ = 250 nM (cancer cell line Y)
5-Benzyl-N-(3-chloro-4-fluorophenyl)-3-(2,4-difluorobenzyl)-4-oxo...carboxamide 512.4 3-Chloro-4-fluorophenyl 2,4-Difluorobenzyl N/A Cytotoxicity EC₅₀ = 1.2 µM (SRB assay)

*Calculated based on analogous structures.

Key Observations:

Benzyl Substituents :

  • The 4-ethylbenzyl group in the target compound provides electron-donating effects, increasing lipophilicity compared to halogenated analogs (e.g., 2,4-difluorobenzyl or 2-chlorobenzyl) . This may enhance membrane permeability but reduce aqueous solubility.
  • Halogenated benzyl groups (e.g., 2,4-difluoro or 2-chloro) improve metabolic stability due to resistance to oxidative degradation but may introduce toxicity risks .

Thienopyrimidine Substituents: The 4-methylphenyl group at position 7 in the target compound likely enhances target binding through hydrophobic interactions compared to unsubstituted phenyl or 3-methylphenyl variants . 7-Phenyl derivatives (e.g., in ) show reduced activity in kinase assays, suggesting the methyl group’s importance for steric complementarity .

Piperidine Carboxamide Position: The 3-carboxamide position (target compound) vs.

Biological Activity

N-(4-ethylbenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring , a thieno[3,2-d]pyrimidine moiety , and various aromatic substituents. Its molecular formula is not specified in the sources but is approximately 458.6 g/mol. The unique combination of these structural elements contributes to its biological activity and potential pharmaceutical applications.

Research indicates that this compound may act as an inhibitor of matrix metalloproteinases (MMPs) . MMPs are enzymes that play a crucial role in the degradation of extracellular matrix components and are implicated in various pathological processes, including cancer metastasis and tissue remodeling. By inhibiting MMPs, the compound may exert anti-cancer and anti-inflammatory effects.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Description
MMP Inhibition Inhibits MMPs involved in cancer progression and tissue remodeling
Anti-inflammatory Potential to reduce inflammation through MMP inhibition
Anti-cancer May hinder cancer cell migration and invasion due to MMP inhibition

Case Studies and Research Findings

Future Directions

Given its promising biological activities, further research is warranted to explore:

  • Optimized Synthesis Methods : Developing efficient synthetic pathways for higher yields and purity.
  • Mechanistic Studies : Detailed investigations into the molecular mechanisms by which this compound inhibits MMPs and affects cancer cell behavior.
  • Clinical Trials : Conducting clinical trials to assess safety, efficacy, and optimal dosing regimens in humans.

Q & A

Q. What synthetic strategies are employed for constructing the thieno[3,2-d]pyrimidin-4-one core in this compound?

The thieno[3,2-d]pyrimidin-4-one core is synthesized via cyclization reactions using substituted thiophene precursors. Key steps include:

  • Condensation : Reacting 2-aminothiophene-3-carboxylate derivatives with carbonyl compounds (e.g., 4-methylphenyl ketones) under acidic conditions to form the pyrimidine ring .
  • Oxidation : Controlled oxidation of the dihydrothienopyrimidine intermediate to the 4-oxo derivative using reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) .
  • Piperidine coupling : Introducing the piperidine-3-carboxamide moiety via nucleophilic substitution or amide bond formation under anhydrous conditions .

Q. How is the compound characterized to confirm structural integrity?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR verify the piperidine ring conformation, amide bond geometry, and substituent positions (e.g., ethylbenzyl and methylphenyl groups) .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., m/z 479.0 for the parent ion) and fragmentation patterns .
  • X-ray Crystallography : Resolves bond angles and torsional strain in the thienopyrimidine core, critical for SAR studies .

Q. What preliminary biological assays are used to evaluate its activity?

  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence polarization) assess binding affinity using recombinant enzymes .
  • Cellular Uptake : Radiolabeled or fluorescently tagged analogs measure permeability in Caco-2 cell monolayers .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and purity?

  • Catalyst Screening : Palladium-based catalysts (e.g., Pd(OAc)2_2) enhance coupling efficiency during piperidine introduction .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates, reducing side reactions .
  • Purification Techniques : Reverse-phase HPLC with C18 columns resolves stereoisomers and byproducts .

Q. What strategies address low bioavailability observed in preclinical models?

  • Prodrug Design : Esterification of the carboxamide group increases lipophilicity and oral absorption .
  • Linker Modifications : Replacing the ethylbenzyl group with fluorinated analogs enhances metabolic stability (e.g., 4-fluorobenzyl derivatives in ) .
  • Pharmacokinetic Profiling : Microsomal stability assays (e.g., liver microsomes) identify metabolic hotspots for structural tweaks .

Q. How do researchers resolve contradictions in reported bioactivity data?

  • Assay Standardization : Validate protocols using positive controls (e.g., staurosporine for kinase inhibition) to minimize inter-lab variability .
  • Orthogonal Techniques : Compare enzyme inhibition (IC50_{50}) with cellular efficacy (EC50_{50}) to distinguish target-specific effects from off-target interactions .
  • Purity Analysis : LC-MS quantifies impurities (>95% purity required) that may artifactually modulate activity .

Methodological Considerations

Q. What computational tools predict binding modes with target proteins?

  • Docking Simulations : AutoDock Vina or Schrödinger Suite models interactions between the piperidine-carboxamide moiety and kinase ATP-binding pockets (e.g., PDB 3HKC in ) .
  • Molecular Dynamics (MD) : 100-ns MD simulations assess stability of the thienopyrimidine core in aqueous environments .

Q. How is the compound’s selectivity profile across protein families determined?

  • Kinome-wide Screening : Commercial panels (e.g., Eurofins KinaseProfiler) test inhibition against 400+ kinases at 1 µM .
  • Thermal Shift Assays : Monitor changes in protein melting temperature (ΔTm) to identify direct binders .

Key Challenges in Development

  • Stereochemical Complexity : The piperidine ring’s chair conformation impacts binding; chiral HPLC separates enantiomers for individual testing .
  • Off-Target Effects : Transcriptomic profiling (RNA-seq) identifies unintended pathways modulated by the compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.